N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group, a morpholine ring, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methanesulfonyl Group: This can be achieved through the reaction of methanesulfonyl chloride with an appropriate nucleophile.
Introduction of the Morpholine Ring: This step involves the reaction of morpholine with a suitable sulfonylating agent.
Coupling with Benzamide: The final step involves coupling the intermediate products with benzamide under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide
- N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide
Uniqueness
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-24(19,20)12-2-7-16-15(18)13-3-5-14(6-4-13)25(21,22)17-8-10-23-11-9-17/h2-6,12H,7-11H2,1H3,(H,16,18)/b12-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOLTOKMVOPDC-SWGQDTFXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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